![molecular formula C9H11Cl2NS B2964823 6-chloro-3,4-dihydro-2H-thiochromen-4-ylamine hydrochloride CAS No. 1049751-84-9](/img/structure/B2964823.png)
6-chloro-3,4-dihydro-2H-thiochromen-4-ylamine hydrochloride
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Overview
Description
6-chloro-3,4-dihydro-2H-thiochromen-4-ylamine hydrochloride is a chemical compound with the molecular formula C9H11Cl2NS and a molecular weight of 236.16 . It is used for proteomics research .
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Other physical and chemical properties such as melting point, boiling point, and solubility in various solvents would typically be determined experimentally .Scientific Research Applications
Proteomics Research
This compound is used in proteomics research to study proteins and their interactions. It is available for purchase from various scientific research suppliers for this purpose .
Organocatalysis
It serves as a reactant for organocatalytic domino Michael-hemiacetalization reactions . These reactions are important for constructing complex molecules in organic chemistry.
Enantioselective Synthesis
The compound is used in the enantioselective reduction by fungi such as Didymosphaeria igniaria, which is a critical step in producing molecules with high enantiomeric purity .
Biologically Active Molecule Synthesis
It is utilized in the preparation of biologically and pharmacologically active molecules, indicating its role in medicinal chemistry .
Catalysis
A related compound, N,2-dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide , has been synthesized and used as a highly efficient catalyst for preparing various derivatives by condensation reactions .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
6-chloro-3,4-dihydro-2H-thiochromen-4-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNS.ClH/c10-6-1-2-9-7(5-6)8(11)3-4-12-9;/h1-2,5,8H,3-4,11H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUERRAOQPFXTNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(C1N)C=C(C=C2)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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